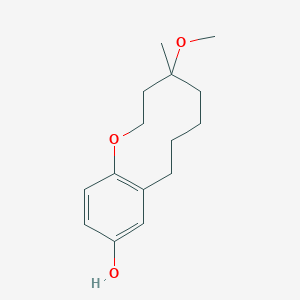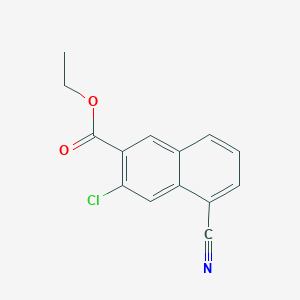
Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a chloro group, a cyano group, and an ester functional group attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Naphthalene is nitrated to form 3-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 3-aminonaphthalene.
Diazotization and Sandmeyer Reaction: The amino group is converted to a chloro group via diazotization followed by the Sandmeyer reaction, resulting in 3-chloronaphthalene.
Cyanation: The chloro group is substituted with a cyano group using a cyanating agent such as copper(I) cyanide.
Esterification: The resulting 3-chloro-5-cyanonaphthalene is esterified with ethyl chloroformate to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted naphthalene derivatives.
Hydrolysis: Formation of 3-chloro-5-cyanonaphthalene-2-carboxylic acid.
Reduction: Formation of 3-chloro-5-aminonaphthalene-2-carboxylate.
科学的研究の応用
Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and chloro groups can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- Ethyl 3-chloro-5-nitronaphthalene-2-carboxylate
- Ethyl 3-bromo-5-cyanonaphthalene-2-carboxylate
- Ethyl 3-chloro-5-aminonaphthalene-2-carboxylate
Uniqueness
Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyano and an ester group on the naphthalene ring makes it a versatile intermediate for further chemical modifications.
特性
CAS番号 |
919994-88-0 |
|---|---|
分子式 |
C14H10ClNO2 |
分子量 |
259.69 g/mol |
IUPAC名 |
ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H10ClNO2/c1-2-18-14(17)12-6-9-4-3-5-10(8-16)11(9)7-13(12)15/h3-7H,2H2,1H3 |
InChIキー |
ZYPVJDNIRNIIEC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CC=C2C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B15173737.png)
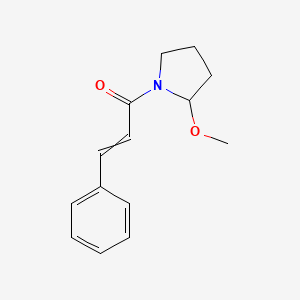
![(1S,11S,12R,16S)-14-(4-nitrophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173743.png)
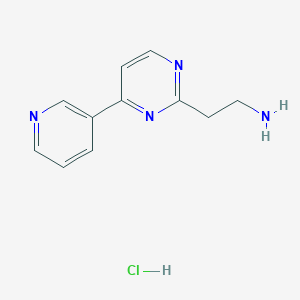
![Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate](/img/structure/B15173768.png)
![(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B15173773.png)
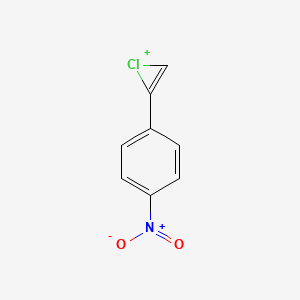
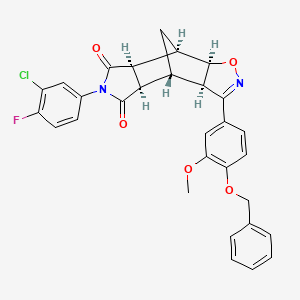
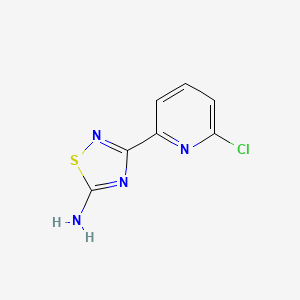
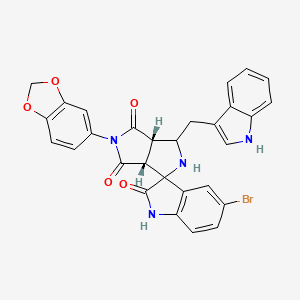
![3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B15173806.png)

![2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile](/img/structure/B15173809.png)
